![molecular formula C9H9BrO3S B11822610 Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate](/img/structure/B11822610.png)
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate is an organic compound with the molecular formula C9H11BrO2S and a molecular weight of 263.15 g/mol . It is a white to pale yellow solid with a specific aroma. This compound contains bromine and sulfur atoms, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate typically involves organic synthesis reactions. One common method includes the bromination of 5-methylthiophene followed by esterification with ethyl oxalyl chloride . The reaction conditions often require a solvent such as dichloromethane and a catalyst like aluminum chloride. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Analyse Chemischer Reaktionen
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as aluminum chloride, and various oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can lead to various chemical transformations, such as nucleophilic substitution or oxidation-reduction reactions . The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate can be compared with similar compounds such as:
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate: Similar structure but lacks the oxo group, leading to different reactivity and applications.
(3-bromo-5-methylthiophen-2-yl)trimethylsilane: Contains a trimethylsilyl group instead of the ethyl ester, affecting its chemical properties and uses.
Eigenschaften
Molekularformel |
C9H9BrO3S |
---|---|
Molekulargewicht |
277.14 g/mol |
IUPAC-Name |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H9BrO3S/c1-3-13-9(12)7(11)8-6(10)4-5(2)14-8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
LYQCWMADQLRCEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=C(C=C(S1)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.